molecular formula C17H15F2N3O2S B11267916 N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11267916
M. Wt: 363.4 g/mol
InChI Key: XUARRJHIJCAPCE-UHFFFAOYSA-N
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Description

N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound characterized by its unique chemical structure, which includes fluorophenyl groups, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature and pressure. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1-bis(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of fluorophenyl groups, a pyrazole ring, and a sulfonamide group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C17H15F2N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N,1-bis(4-fluorophenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C17H15F2N3O2S/c1-11-17(25(23,24)21-15-7-3-13(18)4-8-15)12(2)22(20-11)16-9-5-14(19)6-10-16/h3-10,21H,1-2H3

InChI Key

XUARRJHIJCAPCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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